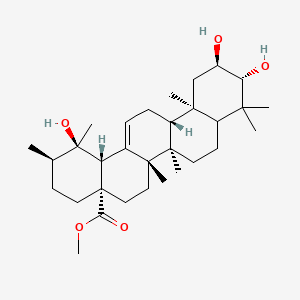
ACID BLUE 82
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACID BLUE 82: is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and is also used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACID BLUE 82 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: ACID BLUE 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Simpler aromatic amines and other breakdown products.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
ACID BLUE 82 is used in a wide range of scientific research applications, including:
Chemistry: As a pH indicator and in various analytical techniques.
Biology: In staining procedures for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of ACID BLUE 82 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can affect cellular processes and is utilized in various staining and diagnostic techniques.
Comparación Con Compuestos Similares
ACID BLUE 25: Another acid dye with similar applications but different chemical structure.
ACID BLUE 113: Known for its use in textile dyeing and similar chemical properties.
ACID BLUE 92: Used in scientific research for its adsorption properties.
Uniqueness: ACID BLUE 82 is unique due to its specific chemical structure, which provides distinct color properties and reactivity. Its ability to bind to various molecular targets makes it valuable in both industrial and research applications.
Propiedades
Número CAS |
12217-19-5 |
|---|---|
Fórmula molecular |
C6CoK3N6 |
Peso molecular |
0 |
Sinónimos |
Fast Blue P-L |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




